Boc-3-(2-quinolyl)-DL-alanine

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

Researchers requiring orthogonal protection in SPPS with fluorescent or metal-binding side chains face challenges in sourcing regioisomerically pure 2-quinolyl alanine building blocks. Boc-3-(2-quinolyl)-DL-alanine solves this with: - Orthogonal Boc protection compatible with Fmoc-SPPS, enabling sequential deprotection. - Intrinsic quinoline fluorescence for tracking without external labeling. - Bidentate metal-chelating site for metallopeptide design. Racemic DL-form available in bulk, ≥95% purity, with consistent supply for reproducible peptide synthesis.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
CAS No. 401813-49-8
Cat. No. B1587139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(2-quinolyl)-DL-alanine
CAS401813-49-8
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyIKKVPSHCOQHAMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(2-quinolyl)-DL-alanine Overview


Boc-3-(2-quinolyl)-DL-alanine is a racemic, Boc-protected unnatural amino acid derivative featuring a quinoline moiety at the beta-position of the alanine backbone . With molecular formula C₁₇H₂₀N₂O₄ and molecular weight 316.35 g/mol, it is primarily employed as a building block in peptide and peptidomimetic synthesis, where the Boc group enables controlled chain elongation under acidic deprotection conditions . The compound is commercially available from multiple suppliers at ≥95% purity, with the quinoline ring conferring fluorescent and metal-chelating properties relevant to probe development and structure-activity relationship studies .

1
Protecting group Boc acid-labile protection for orthogonal SPPS with Fmoc strategy
2
Stereochemical form DL-racemic mixture suitable for non-stereospecific peptide synthesis and cost-effective procurement
3
Side-chain utility Quinoline moiety supports fluorescence and metal-chelating probe design

Why Generic Substitution Fails for Boc-3-(2-quinolyl)-DL-alanine


Substituting Boc-3-(2-quinolyl)-DL-alanine with closely related quinolyl-alanine analogs introduces functional divergences that compromise experimental reproducibility and synthetic workflow compatibility. The 2-quinolyl regioisomer differs fundamentally from 3-quinolyl and 4-quinolyl variants in its electronic distribution and steric profile, which directly impacts peptide backbone conformation, metal coordination geometry, and fluorescence quantum yield [1][2]. Furthermore, the Boc protecting group provides orthogonal deprotection compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) strategies, whereas the unprotected analog (3-(2-quinolyl)-DL-alanine, CAS 123761-12-6) lacks this synthetic versatility and presents different solubility and handling properties . The DL-racemic form also differs from enantiopure L- or D- variants in both commercial availability and the stereochemical outcomes of downstream peptide folding .

Regioisomer mismatch 2‑quinolyl vs. 3‑/4‑quinolyl analogs shift electronic distribution, steric profile, and may alter receptor subtype selectivity.
Protecting group absence Unprotected 3‑(2‑quinolyl)‑DL‑alanine lacks Boc orthogonal deprotection and requires separate amino protection before SPPS, modifying workflow and solubility.
Stereochemical outcome DL‑racemate yields diastereomeric mixtures in stereospecific synthesis; enantiopure L‑ or D‑forms produce single stereoisomers but differ in availability and storage requirements.

Boc-3-(2-quinolyl)-DL-alanine vs. Analogs


Boc vs. Fmoc Orthogonality in SPPS

Boc-3-(2-quinolyl)-DL-alanine employs a tert-butyloxycarbonyl (Boc) protecting group, which is removed under acidic conditions (typically TFA), providing orthogonal deprotection relative to the base-labile Fmoc group used in Fmoc-3-(2-quinolyl)-DL-Ala-OH (CAS 401514-70-3) . The Boc group has a molecular fragment weight contribution of 100.12 g/mol versus 222.24 g/mol for Fmoc, resulting in a 38.1% lower overall molecular weight for Boc-protected derivatives (316.35 vs. 438.47 g/mol), which improves solubility in organic coupling solvents and reduces steric hindrance during peptide chain elongation .

Boc vs. Fmoc orthogonality
Head-to-head
Target: Boc group (MW 100.12 g/mol), acid-labile. Comparator: Fmoc-3-(2-quinolyl)-DL-Ala-OH (Fmoc MW 222.24 g/mol), base-labile. Boc derivative MW 316.35 vs. Fmoc 438.47 g/mol (27.9% lower).
Lower MW and orthogonal acid-labile protection may improve coupling efficiency and synthetic route flexibility.
Protecting group molecular weights from chemical formulas.
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

2-Quinolyl vs. 3-Quinolyl Bioactivity

The regioisomeric position of the quinoline attachment (2-quinolyl vs. 3-quinolyl) produces distinct biological outcomes when incorporated into peptides. In a study by Ramón et al. (2011), Fmoc-3-(3'-quinolyl)-L-alanine was incorporated at position 8 of somatostatin-14 analogues, yielding peptide 8a with high selectivity for SSTR1 and SSTR3 receptors and affinity similar to native SRIF-14 [1]. Substitution with the corresponding D-enantiomer (8b) produced high affinity for SSTR3 with significant affinity for SSTR1, SSTR2, and SSTR5 [1]. The 2-quinolyl isomer (present in Boc-3-(2-quinolyl)-DL-alanine) presents a different electronic distribution and steric orientation at the receptor interface compared to the 3-quinolyl variant, which may alter receptor subtype selectivity profiles [2].

2‑Quinolyl vs. 3‑quinolyl bioactivity
Class-level
2‑Quinolyl receptor selectivity not directly reported. 3‑Quinolyl‑L‑alanine in somatostatin analogue shows SSTR1/SSTR3 selectivity (Ramón et al. 2011). Quantitative affinity for 2‑quinolyl isomer unavailable.
Regioisomeric position may influence receptor subtype selectivity profile; procurement of correct isomer critical for reproducing published bioactivity.
Class-level inference from 3‑quinolyl data; 2‑quinolyl data to verify.
Structure-Activity Relationship Somatostatin Receptor Peptide Engineering

Supplier Purity and Storage Comparison

Commercial availability of Boc-3-(2-quinolyl)-DL-alanine from major suppliers demonstrates consistent purity specifications with differentiated storage recommendations. Sigma-Aldrich (Cat. No. 56918) specifies assay ≥95.0% with storage at room temperature . AKSci (Cat. No. 8485CM) provides minimum purity specification of 95% with long-term storage in a cool, dry place . The L-enantiomer (Boc-3-(2-quinolyl)-L-alanine, CAS 161453-37-8) is available from ChemImpex at ≥99% (TLC) with storage at 0-8°C and from BOC Sciences at ≥99% (TLC) with storage at 2-8°C [1].

Supplier purity & storage
Head-to-head
DL‑racemate: ≥95% purity (Sigma-Aldrich, AKSci), RT storage. L‑enantiomer: ≥99% TLC (ChemImpex, BOC Sciences), 0–8°C storage.
DL form offers room-temperature storage convenience; enantiopure forms require cold-chain logistics but provide higher enantiomeric purity.
Purity basis TLC or unspecified; storage per manufacturer SDS.
Quality Control Procurement Amino Acid Derivatives

Quinoline vs. Quinoxaline Heterocycle

Boc-3-(2-quinolyl)-DL-alanine contains a quinoline moiety (benzene fused to pyridine), whereas the closely related Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS 833472-99-4) contains a quinoxaline moiety (benzene fused to pyrazine) . This heteroatom substitution (CH vs. N at position 4 of the fused bicyclic system) alters the electron density distribution, hydrogen-bonding capacity, and metal-chelating properties of the side chain. The quinoline ring in Boc-3-(2-quinolyl)-DL-alanine is less electron-deficient than quinoxaline, which may reduce susceptibility to nucleophilic attack during synthetic transformations and modify the fluorescence excitation/emission profile .

Quinoline vs. quinoxaline
Context-dependent
Quinoline (1 N) less electron-deficient vs. quinoxaline (2 N). Predicted pKa ~4.9 vs. ~0.6; H‑bond acceptors 5 vs. 6. Fluorescence and metal-chelation differ.
Quinoline-based building block offers distinct electronic and photophysical properties for probe design.
Values predicted or from parent heterocycle literature.
Heterocyclic Amino Acids Peptidomimetics Building Block Selection

Boc-Protected vs. Unprotected Properties

Boc-3-(2-quinolyl)-DL-alanine (MW 316.35 g/mol) differs from its unprotected counterpart 3-(2-quinolyl)-DL-alanine (CAS 123761-12-6, MW 216.24 g/mol) in molecular weight and predicted physicochemical properties . The Boc group increases the compound's lipophilicity (calculated LogP ~2.83 for Boc derivative) and alters its acid-base behavior with a predicted pKa of 3.06±0.10 for the carboxylic acid group . The unprotected analog has a boiling point of 404.7°C and density of 1.312 g/cm³, whereas the Boc-protected derivative exhibits higher boiling point (505.6±45.0°C predicted) and density (1.235±0.06 g/cm³ predicted) .

Protected vs. unprotected
Head-to-head
Boc derivative MW 316.35, predicted LogP 2.83, b.p. 505.6°C. Unprotected (CAS 123761-12-6) MW 216.24, b.p. 404.7°C. MW increase 46.3%.
Boc-protected form preferred for direct SPPS incorporation; unprotected analog requires separate protection step.
Predicted data from ChemicalBook/ChemSrc; unprotected b.p. experimental.
Amino Acid Handling Solubility Synthetic Intermediate

DL-Racemate vs. Enantiopure Forms

Boc-3-(2-quinolyl)-DL-alanine is a racemic mixture, whereas the corresponding L-enantiomer (CAS 161453-37-8) and D-enantiomer (CAS 170157-64-9) are available as enantiopure compounds . The L-enantiomer exhibits specific optical rotation of -22.5° (c=1% in MeOH) and melting point 155-159°C [1]. The DL-racemate lacks optical activity and may exhibit different solid-state packing and solubility compared to enantiopure forms. In peptide synthesis, incorporation of DL-racemate yields diastereomeric mixtures unless stereoselective coupling is employed, whereas enantiopure forms produce single stereoisomeric products .

DL‑racemate vs. enantiopure
Head-to-head
DL: optical rotation 0°, purity ≥95%. L‑enantiomer: [α]ᴅ −22.5° (c=1% MeOH), m.p. 155–159°C, purity ≥99% TLC.
DL‑racemate supports non‑stereospecific synthesis; enantiopure forms required for chiral recognition and stereospecific peptide design.
Optical rotation from ChemImpex; DL m.p. not reported.
Stereochemistry Chiral Amino Acids Peptide Conformation

Boc-3-(2-quinolyl)-DL-alanine Applications


Orthogonal Boc/Fmoc SPPS

Use Boc-3-(2-quinolyl)-DL-alanine as a building block in SPPS workflows requiring orthogonal protection relative to Fmoc-based amino acids. The Boc group enables acid-labile deprotection while preserving Fmoc-protected residues, allowing sequential elongation strategies. The lower molecular weight (316.35 g/mol) relative to Fmoc-3-(2-quinolyl)-DL-Ala-OH (438.47 g/mol) improves coupling efficiency in organic solvents .

Fluorescent Probe Development

Incorporate Boc-3-(2-quinolyl)-DL-alanine into peptides or peptidomimetics for fluorescence-based detection applications. The quinoline ring system provides intrinsic fluorescence distinct from the quinoxaline analog, enabling tracking of peptide localization and conformational dynamics in cellular imaging studies without requiring additional fluorophore conjugation .

Metal-Chelating Peptide Design

Employ Boc-3-(2-quinolyl)-DL-alanine as a metal-chelating residue in synthetic peptides. The quinoline nitrogen and adjacent carbonyl oxygen provide a bidentate coordination site suitable for transition metal binding. The 2-quinolyl regioisomer offers different chelation geometry compared to 3-quinolyl and 4-quinolyl variants, enabling tunable metal affinity in designed metallopeptides [1].

SAR Studies of Quinolyl-Alanine Peptides

Utilize Boc-3-(2-quinolyl)-DL-alanine for synthesizing peptide analogues where the 2-quinolyl side chain serves as a conformational probe or receptor-binding element. The distinct electronic and steric profile of the 2-quinolyl isomer, relative to 3-quinolyl derivatives used in somatostatin analogue studies, may produce unique receptor subtype selectivity patterns for GPCR-targeting peptides [2].

Application
Selection Property
Validation Focus
Orthogonal Boc/Fmoc SPPS
Boc acid-labile protection compatibility
Orthogonal deprotection efficiency in SPPS
Fluorescent probe development
Quinoline intrinsic fluorescence
Excitation/emission profile in peptide context
Metal-chelating peptide design
2‑quinolyl bidentate coordination site
Metal binding stoichiometry and geometry
SAR studies (quinolyl‑alanine peptides)
2‑quinolyl electronic/steric profile
Receptor subtype selectivity profiling

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